Isotetrasilane

Catalog No.
S1788351
CAS No.
13597-87-0
M.F
Si4
M. Wt
112.34
Availability
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Isotetrasilane

CAS Number

13597-87-0

Product Name

Isotetrasilane

Molecular Formula

Si4

Molecular Weight

112.34

InChI

InChI=1S/Si4/c1-4(2)3

InChI Key

YXLISPCXRDPZST-UHFFFAOYSA-N

SMILES

[Si]=[Si]([Si])[Si]

Synonyms

ISOTETRASILANE

Isotetrasilane is a higher-order silane compound with the molecular formula Si4H12\text{Si}_4\text{H}_{12}. It is classified as a perhydridosilane, which means it contains silicon and hydrogen atoms, with isotetrasilane specifically having four silicon atoms bonded to twelve hydrogen atoms. This compound is notable for its unique structural properties, which include a tetrahedral arrangement of silicon atoms that can influence its reactivity and stability. Isotetrasilane has garnered attention for its potential applications in materials science, particularly in the fabrication of silicon-based films and nanostructures due to its ability to serve as a precursor in chemical vapor deposition processes .

, primarily involving the cleavage of Si-H bonds. These reactions can lead to the formation of various silicon-containing species. For example, upon thermal decomposition or reaction with other silanes, isotetrasilane can yield silanes with fewer silicon atoms, such as disilane and trisilane. Additionally, isotetrasilane can react with halogens to form halogenated silanes, which are useful intermediates in organic synthesis .

The synthesis of isotetrasilane can be achieved through several methods:

  • Pyrolysis of Silanes: One common method involves the thermal decomposition of lower silanes such as silane (SiH4\text{SiH}_4) or disilane (Si2H6\text{Si}_2\text{H}_6). This process typically requires high temperatures and controlled conditions to yield isotetrasilane in significant quantities.
  • Chemical Vapor Deposition: Isotetrasilane can also be synthesized through chemical vapor deposition techniques, where it serves as a precursor for silicon film growth on substrates. This method allows for precise control over the deposition parameters and results in high-purity films .
  • Reactions with Other Silanes: By reacting specific combinations of silanes under controlled conditions, isotetrasilane can be selectively produced. This method often involves the use of catalysts or specific temperature profiles to favor the formation of isotetrasilane over other silanes .

Isotetrasilane has several key applications:

  • Semiconductor Manufacturing: It is used as a precursor in chemical vapor deposition processes for producing high-quality silicon films essential for semiconductor devices .
  • Nanotechnology: The compound's unique properties make it suitable for creating nanostructures and thin films that have applications in electronics and photonics.
  • Materials Science: Isotetrasilane is explored for use in advanced materials that require specific silicon-based properties, such as enhanced thermal stability and electrical conductivity .

Interaction studies involving isotetrasilane primarily focus on its reactivity with other silanes and halogens. Research indicates that isotetrasilane can act as an intermediate in various reactions leading to the formation of more complex silicon structures. These studies are crucial for understanding its behavior during synthesis processes and optimizing conditions for material fabrication .

Isotetrasilane shares similarities with other silanes but has distinct characteristics that set it apart:

CompoundMolecular FormulaNumber of Silicon AtomsKey Characteristics
SilaneSiH4\text{SiH}_41The simplest silane; highly reactive; used in various applications.
DisilaneSi2H6\text{Si}_2\text{H}_62More stable than silane; used in chemical synthesis and coatings.
TrisilaneSi3H8\text{Si}_3\text{H}_83Exhibits unique reactivity; used as a precursor for higher-order silanes.
TetrasilyleneSi4H8\text{Si}_4\text{H}_84A reactive intermediate; involved in polymerization reactions.

Isotetrasilane is unique due to its higher order structure and specific applications in advanced materials, particularly in semiconductor technology where precise control over silicon deposition is critical . Its ability to serve as a precursor for various silicon-based materials distinguishes it from simpler silanes.

Reduction of Halogenated Precursors

The primary laboratory-scale synthesis route for isotetrasilane involves the reduction of halogenated silicon precursors, specifically tris(trichlorosilyl)silane [1] [2]. This method represents a two-step process that begins with the preparation of the chlorinated precursor followed by its subsequent reduction to the target compound.

Precursor Preparation

The synthesis begins with the preparation of tris(trichlorosilyl)silane through a high-temperature coupling reaction [1]. Copper metal (12.7 g, 0.2 mol) and trichlorosilane (53.8 g, 0.4 mol) are placed in a 250 milliliter round-bottom flask equipped with a reflux condenser and magnetic stirring bar [1]. The reaction mixture is heated to 300 degrees Celsius under an argon atmosphere, followed by the controlled addition of additional trichlorosilane (405.3 g, 3.0 mol) via syringe pump over a four-hour period [1]. The mixture is maintained at this elevated temperature for an additional two hours after the addition is complete. The crude product undergoes distillation at 110 degrees Celsius under reduced pressure (30 Torr) over six hours, yielding 36.5 g (20% yield) of tris(trichlorosilyl)silane with 99% purity [1].

The tris(trichlorosilyl)silane exhibits characteristic physical properties including a boiling point of 110 degrees Celsius (30 Torr), density of 1.637 g/mL at 20 degrees Celsius, and refractive index of 1.5492 at 20 degrees Celsius [1]. Nuclear magnetic resonance spectroscopy confirms the structure with silicon-29 chemical shifts at −23.8 parts per million for the trichlorosilyl groups and −109 parts per million for the central silicon-hydrogen bond [1].

Reduction Process

The reduction of tris(trichlorosilyl)silane to isotetrasilane employs diisobutylaluminum hydride as the reducing agent [1] [2]. This choice of reductant was preferred over lithium aluminum hydride because the latter generated small quantities of pyrophoric lower silanes, which presented safety and handling challenges [1]. The reduction is conducted in a high-boiling solvent system using alkylated aromatic compounds that enable the separation of the more volatile isotetrasilane product [1].

The laboratory-scale reduction procedure involves dissolving 7.21 g (0.017 mol) of tris(trichlorosilyl)silane in 7.21 g of alkylated benzene (C10 aromatics) in a 100 milliliter four-neck flask equipped with magnetic stirrer, pot thermometer, addition funnel, and short glass helix packed column [1]. The entire system undergoes degassing and backfilling twice with argon to maintain an inert atmosphere [1]. The mixture is cooled to 5 degrees Celsius, and 23.70 g (0.17 mol) of diisobutylaluminum hydride is added over a four-hour period while maintaining the pot temperature between 10 and 40 degrees Celsius [1].

Upon completion of the diisobutylaluminum hydride addition, the reaction mixture is heated to 50 degrees Celsius for two hours [1]. The crude product undergoes distillation at a pot temperature below 65 degrees Celsius under reduced pressure (3 mmHg) over a six to eight-hour period [1]. Redistillation yields 1.14 g (56% yield) of isotetrasilane with 99.1% purity [1].

The final product presents as a pyrophoric, colorless liquid with a boiling point of 101-102 degrees Celsius and melting point of −99 degrees Celsius [1]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals at 2.73 parts per million (broad singlet, 1H) and 3.35 parts per million (singlet, 9H) [1]. Silicon-29 nuclear magnetic resonance shows multiple signals for the silicon-hydrogen-3 groups at −90.6, −93.1, −95.7, and −98.1 parts per million, and signals for the central silicon-hydrogen bonds at −135.7 and −138.1 parts per million [1].

Magnesium Silicide-Based Pathways

An alternative laboratory-scale approach involves the use of magnesium silicide as a starting material for the production of various silanes, including isotetrasilane [3] [4] [5]. This method represents a more fundamental synthetic route that generates a mixture of silicon hydrides from which isotetrasilane can be separated.

Magnesium Silicide Preparation

Magnesium silicide (Mg2Si) can be prepared through the direct reaction of magnesium metal with silicon dioxide at elevated temperatures [4] [5]. The reaction involves heating a mixture of magnesium powder and finely divided silica (sand) in a test tube, where the magnesium preferentially reduces the silicon dioxide rather than reacting with atmospheric oxygen due to the high local concentration of silicon dioxide [4] [5]. The overall reaction proceeds according to the equation: 4Mg + SiO2 → 2MgO + Mg2Si [4].

This reaction is highly exothermic and requires careful control to prevent violent reactions [4] [5]. The reaction vessel heats up significantly, and any remaining magnesium metal reacts with the silicon metal produced in the first reaction [4]. For optimal results, an excess of magnesium metal is required, typically about 1.6 times the mass of silicon dioxide [4].

Silane Generation from Magnesium Silicide

The prepared magnesium silicide reacts with various acids to produce a mixture of silicon hydrides [3] [4]. Treatment with 20% phosphoric acid at 50-60 degrees Celsius or 25% hydrochloric acid generates silanes with chain lengths up to n=15 [3]. The reaction of magnesium silicide with 25% hydrochloric acid typically produces approximately 40% monosilane, 30% disilane, 15% trisilane, 10% tetrasilane, and 5% higher silanes [3].

The reaction with hydrochloric acid follows the general equation: Mg2Si + 4HCl → 2MgCl2 + SiH4, although this represents only the primary product, with various oligosilanes formed through secondary reactions [4]. The resulting silane gas is highly pyrophoric and ignites spontaneously in air according to: SiH4 + 2O2 → SiO2 + 2H2O [4].

Separation and Purification

The mixture of silanes generated from the magnesium silicide pathway requires fractional distillation for the isolation of individual components [3]. The separation takes advantage of the different boiling points of the various silanes, with silane having the lowest boiling point (−112 degrees Celsius), followed by disilane (−14.5 degrees Celsius), trisilane (52.9 degrees Celsius), and tetrasilane (106 degrees Celsius) [1].

The fractional distillation process must be conducted under carefully controlled conditions due to the pyrophoric nature of all the silane products [3]. Special distillation apparatus with inert gas blanketing and appropriate safety measures are required to prevent ignition of the volatile silane products [3].

Industrial-Scale Production Techniques

Reactor Design and Engineering Considerations

Industrial-scale production of isotetrasilane requires specialized reactor systems designed to handle pyrophoric materials safely while maintaining precise process control [1] [6]. The reactor design incorporates multiple safety features and engineering controls to manage the inherent hazards associated with both the reducing agent (diisobutylaluminum hydride) and the product (isotetrasilane).

Reactor Configuration

The core reactor system consists of a double-gasketed stainless steel-jacketed reactor with a nominal capacity of 19 liters [1]. The double-gasket design provides redundant containment to prevent air ingress, which could lead to explosive reactions with the pyrophoric materials [1]. The reactor is equipped with a residual gas analyzer (RGA) for continuous monitoring of the system atmosphere and leak detection [1].

The reactor features a jacketed design for precise temperature control, with the ability to maintain temperatures between 5 and 50 degrees Celsius during different phases of the reaction [1]. Temperature control is critical for managing the reaction rate and preventing thermal runaway, particularly during the addition of the reducing agent [1].

Safety Systems

The reactor incorporates several critical safety features designed specifically for pyrophoric material handling [1]. A flash-back preventer is installed to prevent explosive backflow in the event of pressure fluctuations [1]. The system maintains an argon atmosphere throughout the process, with provisions for degassing and backfilling to ensure complete removal of oxygen and moisture [1].

All effluent gas streams are directed through an argon-blanketed counter-current scrubber containing a potassium hydroxide/sodium hydroxide contact solution before proceeding to a thermal oxidizer (silane burn box) [1]. This treatment neutralizes any hazardous vapors and safely combusts any pyrophoric gases that may be generated during the process [1].

Feed and Product Handling Systems

The reactor is equipped with a metering pump system for the controlled addition of diisobutylaluminum hydride over the specified four-hour period [1]. This controlled addition is essential for maintaining the reaction temperature within the acceptable range and preventing localized overheating [1].

Product removal is accomplished through a flash distillation system featuring a 45 millimeter diameter by 75 centimeter tall unpacked column [1]. The distillation system operates under reduced pressure (3 Torr) while maintaining the reaction vessel temperature below 65 degrees Celsius [1]. This configuration enables the separation of the volatile isotetrasilane from the higher-boiling solvent and reaction byproducts [1].

Monitoring and Control Systems

The industrial reactor incorporates comprehensive monitoring systems to ensure process safety and product quality [1]. Temperature monitoring occurs at multiple points throughout the system, including the reaction mixture, jacket fluid, and distillation column [1]. Pressure monitoring ensures that the system maintains the required vacuum conditions during distillation [1].

The residual gas analyzer provides real-time monitoring of the reactor atmosphere composition, enabling immediate detection of any air leakage or off-gassing of volatile materials [1]. This monitoring capability is essential for maintaining the inert atmosphere required for safe operation [1].

Process Optimization and Scaling Parameters

The optimization of isotetrasilane production involves careful consideration of multiple process parameters that affect both yield and safety [1] [7]. The scaling from laboratory to industrial production requires systematic evaluation of heat transfer, mass transfer, and reaction kinetics to maintain product quality while increasing throughput [7].

Temperature Control Optimization

Temperature control represents one of the most critical parameters in the isotetrasilane synthesis process [1]. The optimal temperature profile involves maintaining the reaction mixture at 5 degrees Celsius during the initial stages of diisobutylaluminum hydride addition, allowing the temperature to rise to a maximum of 40 degrees Celsius during the addition phase, and then heating to 50 degrees Celsius for the final reaction period [1].

This temperature profile was optimized to balance reaction rate with selectivity and safety considerations [1]. Lower temperatures during the addition phase prevent rapid exothermic reactions that could lead to thermal runaway, while the elevated temperature in the final phase ensures complete conversion of the starting materials [1].

The industrial-scale process achieved improved temperature control compared to laboratory-scale operations through the use of larger thermal mass and more sophisticated heat transfer systems [1]. The jacketed reactor design provides more uniform temperature distribution and better heat removal capacity compared to laboratory-scale equipment [1].

Reagent Addition Rate Control

The rate of diisobutylaluminum hydride addition was identified as a critical parameter affecting both yield and safety [1]. The optimized addition rate of four hours for the complete addition was determined through systematic studies of reaction exothermicity and conversion efficiency [1].

Faster addition rates led to localized overheating and decreased selectivity, while slower addition rates resulted in incomplete conversion and reduced yields [1]. The use of a metering pump in the industrial process provided more precise control over the addition rate compared to manual addition methods used in laboratory-scale preparations [1].

Pressure and Distillation Optimization

The distillation conditions were optimized to maximize product recovery while maintaining product purity [1]. The use of reduced pressure (3 Torr) enables distillation at lower temperatures, which prevents thermal decomposition of the temperature-sensitive isotetrasilane [1].

The unpacked distillation column design was selected to minimize residence time and reduce the potential for thermal decomposition [1]. The column dimensions (45 millimeter diameter by 75 centimeter length) were optimized to provide adequate separation while maintaining reasonable throughput [1].

Yield and Purity Improvements

The industrial-scale process achieved a yield improvement from 56% (laboratory scale) to 60% (industrial scale) while simultaneously improving purity from 99.1% to 99.3% [1]. These improvements resulted from better temperature control, more precise reagent addition, and optimized distillation conditions [1].

The yield improvement was attributed to more complete conversion of the starting materials due to better mixing and temperature control in the larger reactor [1]. The purity improvement resulted from the use of a glass helix packed column for the final redistillation step, which provided better separation of impurities [1].

Purification and Isolation Methodologies

The purification of isotetrasilane from the crude reaction mixture involves a multi-step process designed to achieve high purity while maintaining safety during handling of pyrophoric materials [1]. The purification strategy combines flash distillation for initial separation followed by precision redistillation for final purification [1].

Flash Distillation Process

The initial purification step employs flash distillation to separate the crude isotetrasilane from the reaction mixture [1]. The flash distillation is conducted through a 45 millimeter diameter by 75 centimeter tall unpacked column, maintaining the reaction vessel temperature below 65 degrees Celsius under 3 Torr pressure over a six to eight-hour period [1].

The flash distillation process achieves a nominal purity of greater than 90% for the crude product [1]. This initial separation removes the majority of the high-boiling solvent (alkylated aromatics) and non-volatile reaction byproducts [1]. The relatively rapid distillation minimizes the exposure time at elevated temperatures, reducing the potential for thermal decomposition [1].

The flash distillation conditions were optimized to balance separation efficiency with product stability [1]. The reduced pressure enables distillation at lower temperatures, while the unpacked column design minimizes holdup time and reduces the residence time at elevated temperatures [1].

Redistillation and Final Purification

The final purification step involves redistillation of the crude product through a glass helix packed column to achieve the target purity of 99.3% [1]. The packed column provides enhanced separation efficiency compared to the initial unpacked column, enabling the removal of trace impurities [1].

The redistillation process is conducted under carefully controlled conditions to maintain product quality [1]. The primary impurities identified in the final product include residual alkylated aromatics from the solvent system [1]. Minor impurities detected by gas chromatography-mass spectrometry include disiloxane, trisilane, n-tetrasilane, and pentasilane isomers [1].

Byproduct Treatment and Disposal

The industrial process includes comprehensive procedures for the safe treatment and disposal of reaction byproducts [1]. The reaction pot mixture, depleted of isotetrasilane, is transferred to a separate 75-liter jacketed reactor equipped with a flash-back preventer [1].

The byproduct mixture is cooled to 10 degrees Celsius and purged with argon before the addition of sec-butanol over a three-hour period [1]. This alcohol treatment serves to neutralize any remaining reactive aluminum hydride species [1]. The mixture is then purged with air for 30 minutes and stirred for an additional four hours to ensure complete reaction [1].

This treatment protocol completely eliminates the pyrophoric potential of the byproduct mixture, enabling safe disposal [1]. The systematic approach to byproduct treatment represents a critical safety consideration in the industrial-scale process [1].

Quality Control and Analysis

The purified isotetrasilane undergoes comprehensive analytical characterization to confirm product quality [1]. The analytical methods include nuclear magnetic resonance spectroscopy for structural confirmation, gas chromatography for purity determination, and mass spectrometry for impurity identification [1].

The final product specifications include a minimum purity of 99.3%, with specific limits on individual impurities [1]. The pyrophoric nature of the product requires special handling procedures during sampling and analysis, including the use of inert atmosphere techniques and specialized sample containers [1].

Synthesis of Specific Isotetrasilane Derivatives

Substitution Patterns and Effects

The synthesis of isotetrasilane derivatives involves strategic modification of the basic tetrahedral silicon framework to introduce specific functional groups while maintaining the fundamental structural characteristics of the parent compound [8] [9] [10]. The substitution patterns available for isotetrasilane derivatives depend on the reactivity of the silicon-hydrogen bonds and the accessibility of the tetrahedral silicon centers [8].

Phenyl-Substituted Derivatives

One of the most extensively studied classes of isotetrasilane derivatives involves the introduction of phenyl groups at specific silicon centers [8] [10]. The synthesis of phenyl-substituted isotetrasilane derivatives has been achieved through the reaction of lithium silanides with phenyl-containing electrophiles [8].

The preparation of germaisotetrasilane derivatives, such as triphenylgermyl-substituted isotetrasilane (Ph3GeSi(SiH3)3), demonstrates the principles of selective functionalization [8]. This synthesis involves the reaction of lithium silanide with triphenylgermanium chloride in diethyl ether at −30 degrees Celsius [8]. The reaction proceeds with high selectivity when the lithium silanide solution is slowly added to the chlorogermane, resulting in 82% yield of the desired product [8].

The structural characterization of these derivatives reveals specific substitution patterns that affect both the physical properties and reactivity of the compounds [8]. Silicon-29 nuclear magnetic resonance spectroscopy shows characteristic chemical shifts that reflect the electronic environment of each silicon center [8]. The triphenylgermyl-substituted derivative exhibits silicon signals at −90.4 parts per million for the terminal SiH3 groups and −151.2 parts per million for the central silicon atom [8].

Electronic Effects of Substitution

The introduction of different substituents on the isotetrasilane framework produces measurable electronic effects that influence both chemical reactivity and spectroscopic properties [8] [10]. Electron-withdrawing groups such as phenyl substituents generally shift silicon-29 nuclear magnetic resonance signals downfield, while electron-donating groups produce upfield shifts [8].

The substitution pattern also affects the stability of the silicon-silicon bonds within the framework [8]. Derivatives with bulky substituents may experience steric strain that weakens certain silicon-silicon bonds, making them more susceptible to cleavage reactions [8]. Conversely, electronic stabilization from appropriate substituents can enhance the overall stability of the oligosilane framework [8].

Regioselectivity in Substitution Reactions

The tetrahedral structure of isotetrasilane provides multiple sites for potential substitution, leading to considerations of regioselectivity in derivative synthesis [8] [10]. The central silicon atom, bearing a single hydrogen, represents a unique substitution site compared to the three terminal silicon atoms, each bearing three hydrogens [8].

The differentiation between central and terminal silicon positions enables the synthesis of asymmetrically substituted derivatives [8]. Selective reaction at the central silicon position can be achieved through the use of sterically hindered reagents that preferentially react at the less crowded central site [8]. Alternatively, reactions that proceed through radical intermediates may show different selectivity patterns based on the relative stability of the radical centers [8].

Functional Group Introduction Strategies

The introduction of functional groups into the isotetrasilane framework requires specialized synthetic strategies that accommodate the sensitivity of silicon-hydrogen bonds and the potential for undesired side reactions [8] [9] [10]. Several general approaches have been developed for functional group introduction, each with specific advantages and limitations [8].

Hydrosilation Reactions

Hydrosilation represents one of the most versatile methods for introducing organic functional groups into isotetrasilane derivatives [11] [10]. This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, enabling the attachment of a wide variety of organic substituents [11].

The hydrosilation of alkenes with isotetrasilane derivatives can be catalyzed by platinum-based catalysts to achieve high yields and selectivity [11]. The reaction typically proceeds under mild conditions, preserving the integrity of the oligosilane framework while introducing the desired functional group [11]. The regioselectivity of hydrosilation can be controlled through catalyst selection and reaction conditions [11].

Acetylenic substrates also participate in hydrosilation reactions with isotetrasilane derivatives [11]. The reaction with terminal alkynes provides access to vinylsilane derivatives, while internal alkynes yield more substituted alkene products [11]. The stereochemistry of the hydrosilation can be controlled to produce either E or Z isomers of the resulting vinyl silanes [11].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative strategy for functional group introduction, particularly when the target functionality is not compatible with hydrosilation conditions [8] [9]. The conversion of silicon-hydrogen bonds to silicon-halogen bonds through halogenation reactions creates electrophilic centers suitable for nucleophilic attack [8].

The halogenation of isotetrasilane derivatives typically employs bromine or chlorine under controlled conditions to prevent over-halogenation [12]. The resulting halosilanes can then undergo nucleophilic substitution with a variety of nucleophiles, including alkoxides, amines, and organometallic reagents [12].

The stereochemical outcome of nucleophilic substitution at silicon centers is influenced by the mechanism of the reaction [10]. Reactions proceeding through a pentacoordinate silicon intermediate typically result in inversion of configuration at the silicon center, while radical pathways may lead to retention or scrambling of stereochemistry [10].

Cross-Coupling Reactions

Cross-coupling reactions have emerged as powerful tools for the introduction of aromatic and vinyl substituents into isotetrasilane derivatives [11] [13]. These reactions typically involve the formation of silicon-carbon bonds through palladium-catalyzed processes [11].

The Sonogashira reaction has been particularly useful for the introduction of acetylenic substituents [11]. This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it suitable for the synthesis of complex derivatives [11]. The silicon-hydrogen bonds in isotetrasilane derivatives can participate directly in modified Sonogashira reactions, eliminating the need for pre-halogenation [11].

Suzuki coupling reactions also provide access to aryl-substituted isotetrasilane derivatives [13]. These reactions require the conversion of silicon-hydrogen bonds to silicon-boron bonds, which can then participate in the palladium-catalyzed cross-coupling with aryl halides [13]. The mild conditions and functional group tolerance of Suzuki reactions make them particularly attractive for complex molecule synthesis [13].

Protective Group Strategies

The synthesis of complex isotetrasilane derivatives often requires the use of protective group strategies to prevent unwanted reactions at sensitive silicon centers [14] [9]. The selective protection of specific silicon-hydrogen bonds enables sequential functionalization reactions [14].

Trimethylsilyl groups represent one of the most commonly used protective groups for silicon-hydrogen bonds [14]. These groups can be introduced through reaction with trimethylsilyl chloride in the presence of base, and they can be removed under mild acidic conditions [14]. The steric bulk of trimethylsilyl groups also provides some protection against unwanted side reactions [14].

Alternative protective groups include tert-butyldimethylsilyl and triisopropylsilyl groups, which offer different levels of steric protection and stability under various reaction conditions [14]. The choice of protective group depends on the specific functional group transformations required and the conditions needed for deprotection [14].

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Oxidation and Reduction Strategies

The controlled oxidation of silicon-hydrogen bonds provides access to silicon-oxygen functionality, while reduction reactions can be used to remove unwanted substituents [15] [16]. Oxidation reactions typically employ mild oxidizing agents such as hydrogen peroxide or osmium tetroxide to prevent over-oxidation [15].

The selective oxidation of terminal versus central silicon-hydrogen bonds can be achieved through the choice of oxidizing agent and reaction conditions [15]. Sterically hindered oxidizing agents tend to react preferentially at the less crowded terminal positions, while smaller oxidants may show little selectivity [15].

Dates

Modify: 2023-07-20

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